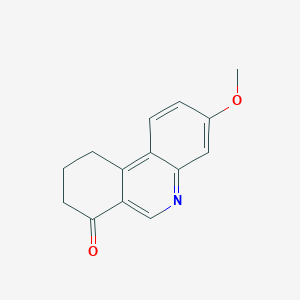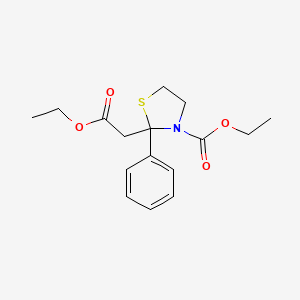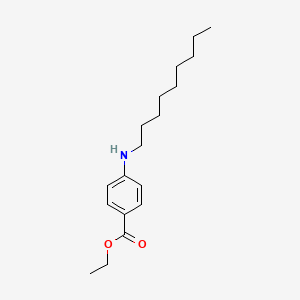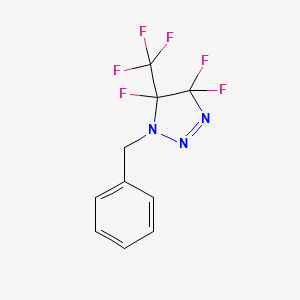
1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol is an organic compound with the molecular formula C₁₃H₁₇BrCl₂O It is characterized by the presence of bromine, chlorine, and a hydroxyl group attached to a pentane backbone, which is further substituted with a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove halogens or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products:
Substitution: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol derivatives.
Oxidation: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-one.
Reduction: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentane.
Aplicaciones Científicas De Investigación
1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the hydroxyl group, contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- 1-Bromo-4,4-dichloro-2-phenylpentan-2-ol
- 1-Bromo-4,4-dichloro-2-(4-methylphenyl)pentan-2-ol
- 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)butan-2-ol
Uniqueness: 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. The dimethylphenyl group also contributes to its steric and electronic characteristics, differentiating it from other similar compounds.
Propiedades
Número CAS |
60276-60-0 |
|---|---|
Fórmula molecular |
C13H17BrCl2O |
Peso molecular |
340.1 g/mol |
Nombre IUPAC |
1-bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol |
InChI |
InChI=1S/C13H17BrCl2O/c1-9-4-10(2)6-11(5-9)13(17,8-14)7-12(3,15)16/h4-6,17H,7-8H2,1-3H3 |
Clave InChI |
YLZGHFWFGJDCNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(CC(C)(Cl)Cl)(CBr)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)




![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)

![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)

![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

